molecular formula C19H20FN3O2S B3006461 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide CAS No. 941998-85-2

2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide

Cat. No.: B3006461
CAS No.: 941998-85-2
M. Wt: 373.45
InChI Key: MDOAJFRWHRLDKW-UHFFFAOYSA-N
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Description

2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C19H20FN3O2S and its molecular weight is 373.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Anticholinesterase Activity

Compounds structurally related to 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide have been synthesized and evaluated for their anticholinesterase activity. Specifically, thiazole-piperazine derivatives demonstrated significant inhibition rates against acetylcholinesterase, suggesting potential for Alzheimer's disease treatment and cognitive enhancement (Yurttaş, Kaplancıklı, & Özkay, 2013).

Antibacterial Applications

Novel oxazolidinone compounds featuring piperazine units have shown superior antibacterial activities against linezolid-resistant Staphylococcus aureus strains. This highlights the potential of structurally similar compounds for developing new antibacterial agents (Srivastava et al., 2008).

Anticancer Activity

Derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide were synthesized and shown to have significant in vitro antimicrobial and anticancer activities. This indicates the potential utility of similar compounds in cancer research and treatment development (Mehta et al., 2019).

Antiprotozoal and Antifungal Applications

Piperazine derivatives have also been explored for their antiprotozoal and antifungal properties, indicating a broad spectrum of potential pharmaceutical applications. This diversifies the research applications of compounds with a piperazine core, suggesting their utility in combating various infectious diseases (Varshney et al., 2009).

Enzyme Inhibition for Disease Treatment

Further studies have identified piperazine derivatives as potent inhibitors of enzymes relevant to disease pathways. For instance, compounds with piperazine moieties have been evaluated for their ability to inhibit acetyl-coenzyme A:cholesterol O-acyltransferase-1, presenting a new avenue for treating diseases associated with enzyme overexpression (Shibuya et al., 2018).

Properties

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-26-17-9-5-3-7-15(17)21-18(24)19(25)23-12-10-22(11-13-23)16-8-4-2-6-14(16)20/h2-9H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOAJFRWHRLDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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